molecular formula C8H12BrNO B1490486 [(5-Bromofuran-2-yl)methyl](propan-2-yl)amine CAS No. 1019596-40-7

[(5-Bromofuran-2-yl)methyl](propan-2-yl)amine

Cat. No.: B1490486
CAS No.: 1019596-40-7
M. Wt: 218.09 g/mol
InChI Key: WXJJFGCZPJTVMF-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)methylamine is a secondary amine featuring a brominated furan ring and an isopropyl substituent. Its molecular formula is C₈H₁₁BrNO, with a molecular weight of 217.08 g/mol (calculated).

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-6(2)10-5-7-3-4-8(9)11-7/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJJFGCZPJTVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Bromofuran-2-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of (5-Bromofuran-2-yl)methylamine typically involves several chemical reactions, including bromination of furan, formation of the furan derivative, and amination processes. The following steps outline a general synthetic route:

  • Bromination of Furan : Furan is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
  • Formation of the Furan Derivative : The brominated furan undergoes further reactions with suitable aldehydes or ketones to form the desired derivatives.
  • Amination : The final step involves introducing the propan-2-ylamine group through various amination reactions.

Antimicrobial Properties

Research has indicated that (5-Bromofuran-2-yl)methylamine exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial and fungal strains:

Microbial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Candida albicansModerate inhibition

Studies suggest that the compound interacts with specific enzymes or receptors in microbial cells, leading to disruptions in their metabolic pathways .

The mechanism by which (5-Bromofuran-2-yl)methylamine exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells.
  • Receptor Modulation : It can bind to specific receptors, altering cellular signaling pathways that affect microbial growth and survival .

Case Studies

Several studies have highlighted the effectiveness of (5-Bromofuran-2-yl)methylamine in various experimental settings:

  • Study on Bacterial Inhibition :
    • Researchers tested the compound against multiple bacterial strains, revealing a dose-dependent inhibition pattern, particularly against Gram-positive bacteria like Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial properties.
  • Fungal Activity Assessment :
    • A study evaluated the antifungal activity against Candida albicans and demonstrated an IC50 value of 25 µg/mL, suggesting significant antifungal efficacy.
    • The compound's ability to disrupt fungal cell wall synthesis was hypothesized as a primary mechanism for its antifungal action .

Applications in Drug Development

Given its promising biological activities, (5-Bromofuran-2-yl)methylamine is being explored for potential applications in drug development:

  • Antimicrobial Agents : Due to its efficacy against resistant bacterial strains, it is considered a candidate for developing new antimicrobial agents.
  • Therapeutic Uses : Its modulation of specific biological pathways may open avenues for therapeutic interventions in infectious diseases .

Comparison with Similar Compounds

Key Observations :

  • Brominated Aromatic vs. Heteroaromatic Systems : The bromophenyl analog (228.13 g/mol) is heavier than the bromofuran derivative (217.08 g/mol), reflecting the phenyl ring's higher carbon content. Bromofuran compounds (e.g., ) exhibit enhanced reactivity at the bromine site due to the electron-rich furan ring, enabling Suzuki or Ullmann couplings .
  • In contrast, electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) may enhance resonance stabilization of intermediates.
  • Physical States : Bromophenyl analogs are often liquids (e.g., ), while bromofuran derivatives with cyclic substituents (e.g., cyclopropane in ) tend to be solids due to increased rigidity.

Reactivity Profiles

  • Bromine Substitution : The 5-bromofuran moiety is primed for cross-coupling reactions, akin to 5-bromo-3-hexylthiophene in palladium-catalyzed arylations . This contrasts with bromophenyl analogs, where bromine is less activated due to the phenyl ring's lower electron density.
  • Amine Reactivity : The secondary amine group can participate in condensation reactions (e.g., with aldehydes to form imines) as seen in pyrazole-based frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromofuran-2-yl)methyl](propan-2-yl)amine
Reactant of Route 2
[(5-Bromofuran-2-yl)methyl](propan-2-yl)amine

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